Tert-butyl 2-iodoacetate
Overview
Description
Tert-butyl 2-iodoacetate: is an organic compound with the molecular formula C₆H₁₁IO₂ . It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the methyl group is replaced by an iodine atom. This compound is commonly used in organic synthesis, particularly in the preparation of various esters and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Tert-butyl 2-iodoacetate is a chemical compound with the molecular formula C6H11IO2 It has been used in the synthesis and biological evaluation of water-soluble derivatives of potent v-atpase inhibitors . V-ATPases are a family of ATP-driven proton pumps and are crucial for pH homeostasis in various compartments of eukaryotic cells .
Mode of Action
Given its use in the synthesis of v-atpase inhibitors, it can be inferred that it may interact with these targets to inhibit their function
Biochemical Pathways
Considering its potential role in inhibiting v-atpases, it may affect the acidification of intracellular compartments, a process crucial for protein sorting, zymogen activation, receptor-mediated endocytosis, and synaptic vesicle proton gradient generation .
Result of Action
Given its potential role in inhibiting v-atpases, it may lead to alterations in intracellular ph homeostasis and associated cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can impact the compound’s stability and its interaction with its targets. This compound is typically stored in a refrigerator, protected from light , indicating that it may be sensitive to light and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodination of Tert-butyl Acetate: One common method involves the iodination of tert-butyl acetate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under acidic conditions to introduce the iodine atom into the acetate molecule.
Esterification of 2-iodoacetic Acid: Another method involves the esterification of 2-iodoacetic acid with tert-butyl alcohol.
Industrial Production Methods: Industrial production of tert-butyl 2-iodoacetate typically follows the same synthetic routes as laboratory preparation but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-iodoacetate can undergo nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile, such as a hydroxide ion, amine, or thiol.
Reduction Reactions: The compound can be reduced to tert-butyl 2-hydroxyacetate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of tert-butyl 2-iodoacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution: Products include tert-butyl 2-hydroxyacetate, tert-butyl 2-aminoacetate, and tert-butyl 2-thioacetate.
Reduction: The major product is tert-butyl 2-hydroxyacetate.
Oxidation: The major product is tert-butyl 2-iodoacetic acid.
Scientific Research Applications
Chemistry:
Synthesis of Esters: Tert-butyl 2-iodoacetate is used as an intermediate in the synthesis of various esters, which are important in the production of fragrances, flavors, and pharmaceuticals.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry:
Comparison with Similar Compounds
Tert-butyl 2-bromoacetate: Similar in structure but with a bromine atom instead of iodine. It is less reactive than tert-butyl 2-iodoacetate.
Tert-butyl 2-chloroacetate: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo derivatives.
Uniqueness: this compound is unique due to its high reactivity, which is attributed to the presence of the iodine atom. This makes it particularly useful in reactions requiring a strong leaving group, such as nucleophilic substitutions .
Properties
IUPAC Name |
tert-butyl 2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDJIDQEZDFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452226 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49827-15-8 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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